molecular formula C2H4OS B14737328 Ethenesulfenic acid CAS No. 2492-74-2

Ethenesulfenic acid

Cat. No.: B14737328
CAS No.: 2492-74-2
M. Wt: 76.12 g/mol
InChI Key: SLAWTOLLPNIOGD-UHFFFAOYSA-N
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Description

Ethenesulfenic acid is an organic compound characterized by the presence of a sulfenic acid group attached to an ethene (ethylene) backbone. This compound is of significant interest in organic chemistry due to its unique reactivity and potential applications in various fields. The general formula for this compound is CH₂=CH-SOH.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethenesulfenic acid can be synthesized through several methods, including:

    Oxidation of Thiols: One common method involves the oxidation of vinyl thiols using mild oxidizing agents such as hydrogen peroxide or organic peroxides.

    Addition Reactions: Another approach is the addition of sulfenyl chlorides to alkenes, followed by hydrolysis to yield the sulfenic acid.

Industrial Production Methods: While this compound is not typically produced on an industrial scale due to its instability, the methods mentioned above can be adapted for small-scale laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethenesulfenic acid undergoes various types of chemical reactions, including:

    Oxidation: this compound can be further oxidized to form ethenesulfinic acid and ethenesulfonic acid.

    Reduction: It can be reduced back to the corresponding thiol.

    Substitution: The sulfenic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, organic peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products Formed:

    Ethenesulfinic Acid: Formed through oxidation.

    Ethenesulfonic Acid: Formed through further oxidation.

    Vinyl Thiol: Formed through reduction.

Scientific Research Applications

Ethenesulfenic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing into the potential therapeutic applications of this compound derivatives.

    Industry: Although not widely used industrially, this compound can serve as a precursor for the synthesis of various sulfur-containing materials.

Mechanism of Action

The mechanism of action of ethenesulfenic acid involves its reactivity with nucleophiles and electrophiles. The sulfenic acid group (SOH) is highly reactive and can form various adducts with other molecules. This reactivity is due to the presence of the sulfur atom, which can undergo oxidation and reduction reactions, making this compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Methanesulfenic Acid (CH₃SOH): Similar in structure but with a methyl group instead of an ethene group.

    Propanesulfenic Acid (C₃H₇SOH): Similar but with a propyl group.

    Ethenesulfinic Acid (CH₂=CH-SO₂H): An oxidized form of ethenesulfenic acid.

    Ethenesulfonic Acid (CH₂=CH-SO₃H): A further oxidized form.

Uniqueness: this compound is unique due to its ethene backbone, which imparts different reactivity compared to its alkyl counterparts. The presence of the double bond in the ethene group allows for additional reactions, such as polymerization and addition reactions, which are not possible with simple alkyl sulfenic acids.

Properties

CAS No.

2492-74-2

Molecular Formula

C2H4OS

Molecular Weight

76.12 g/mol

IUPAC Name

hydroxysulfanylethene

InChI

InChI=1S/C2H4OS/c1-2-4-3/h2-3H,1H2

InChI Key

SLAWTOLLPNIOGD-UHFFFAOYSA-N

Canonical SMILES

C=CSO

Origin of Product

United States

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